molecular formula C24H20ClN3O2S B2789217 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207001-79-3

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2789217
CAS No.: 1207001-79-3
M. Wt: 449.95
InChI Key: ZZMLSCCWZVQTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
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Biological Activity

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an imidazole ring and various aromatic substituents, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is C25H22ClN3O2SC_{25}H_{22}ClN_{3}O_{2}S, with a molecular weight of 464.0 g/mol. The presence of the imidazole ring is crucial for its biological activity, as this heterocyclic structure is known for its ability to interact with various biological targets.

Property Value
Molecular FormulaC25H22ClN3O2S
Molecular Weight464.0 g/mol
IUPAC Name2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]thio-N-phenylacetamide

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Research indicates that it may inhibit enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects. Additionally, its structural components suggest potential interactions with cancer-related targets, making it a candidate for anticancer drug development.

Antimicrobial and Antifungal Properties

Studies have shown that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. It has been observed that these compounds can disrupt microbial cell membranes or inhibit key metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that imidazole derivatives can target various cancer cell lines by inhibiting critical enzymes such as thymidylate synthase and histone deacetylase (HDAC). For instance, studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effect of similar imidazole derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability by inducing apoptosis through the modulation of caspase activity and mitochondrial membrane potential changes.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The findings showed that these compounds exhibited a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-30-21-12-10-17(11-13-21)22-15-26-24(28(22)20-9-5-6-18(25)14-20)31-16-23(29)27-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMLSCCWZVQTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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